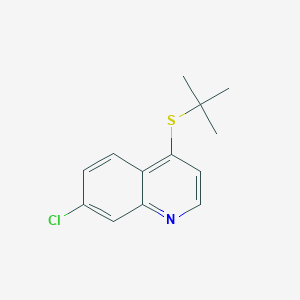

4-(Tert-butylthio)-7-chloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Tert-butylthio)-7-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the tert-butylthio and chloro groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylthio)-7-chloroquinoline typically involves the reaction of 7-chloroquinoline with tert-butylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Experimental Conditions

| Parameter | Value |

|---|---|

| Substrate | 4-(tert-butylthio)-7-chloroquinoline N-oxide |

| Silane Reagent | Trimethyl(trifluoromethyl)silane (1.5 equiv) |

| Base | Potassium tert-butoxide (2.0 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

| Yield | 88% |

Mechanistic Pathway

-

Activation : tert-Butoxide deprotonates the silane, forming a pentacoordinated silicon nucleophile.

-

Nucleophilic Attack : The nucleophile binds to the oxygen atom of the N-oxide group.

-

Trifluoromethyl Transfer : The trifluoromethyl group transfers to the C2 position of the quinoline ring.

-

Elimination : Trimethylsiloxide is eliminated, restoring aromaticity .

Reaction Scope

The compound demonstrates versatility in perfluoroalkylation reactions. Substituting trimethyl(trifluoromethyl)silane with other perfluoroalkylsilanes (e.g., trimethyl(pentafluoroethyl)silane) enables the introduction of larger perfluoroalkyl groups (e.g., –C₂F₅) at C2 .

Comparative Data

| Silane Reagent | Product | Yield |

|---|---|---|

| CF₃SiMe₃ | 4-(tert-butylthio)-7-chloro-2-(trifluoromethyl)quinoline | 88% |

| C₂F₅SiMe₃ | 4-(tert-butylthio)-7-chloro-2-(pentafluoroethyl)quinoline | 90% |

Key Observations

-

The reaction tolerates steric and electronic variations in silane reagents.

-

Higher perfluoroalkyl chain lengths marginally improve yields .

Mechanistic Validation

A kinetic isotope effect study (k<sub>H</sub>/k<sub>D</sub> = 1.2) using deuterated isoquinoline N-oxide analogs confirmed that the rate-limiting step involves trifluoromethyl group transfer rather than deprotonation or silane activation . This supports the proposed SNAr mechanism.

Intermediate in Antimalarial Drug Development

This compound derivatives have been investigated as precursors for antimalarial agents. For example:

-

Biarylquinolines : Coupling with arylboronic acids via Suzuki-Miyaura cross-coupling yields analogs with enhanced activity against drug-resistant Plasmodium falciparum strains (EC₅₀ = 9–282 nM) .

Key Findings

Scientific Research Applications

4-(Tert-butylthio)-7-chloroquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Tert-butylthio)-7-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

4-tert-Butylaniline: Another tert-butyl-substituted compound with applications in organic synthesis and material science.

4-tert-Butylphenol: Used in the production of resins and as a chemical intermediate.

4-tert-Butylbenzaldehyde: Utilized in the synthesis of fragrances and pharmaceuticals.

Uniqueness

4-(Tert-butylthio)-7-chloroquinoline is unique due to the presence of both the tert-butylthio and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

4-(Tert-butylthio)-7-chloroquinoline is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the introduction of a tert-butylthio group at the C-4 position of the 7-chloroquinoline backbone. Various methods have been employed in the synthesis of quinoline derivatives, often utilizing nucleophilic substitution reactions or coupling reactions to achieve the desired modifications.

Antimycobacterial Activity

Research indicates that derivatives of 7-chloroquinoline, including those with tert-butylthio substitutions, exhibit significant antimycobacterial activity. A study assessed several synthesized compounds against Mycobacterium tuberculosis, employing the Microplate Alamar Blue Assay (MABA) to determine minimum inhibitory concentrations (MIC). The results demonstrated that compounds with a chlorine atom at the C-7 position were particularly effective, with MIC values as low as 12.5 µg/mL for some derivatives .

Table 1: Antimycobacterial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Structural Features |

|---|---|---|

| 1 | >100 | No Cl at C-7 |

| 2 | 12.5 | Cl at C-7 |

| 3 | 25 | Alkyl chain extension |

| 4 | 50 | Hydroxyl group present |

The presence of the chlorine atom in these compounds is critical for their biological activity, as its substitution significantly reduces effectiveness .

Antimalarial Activity

The antimalarial properties of quinoline derivatives have also been explored extensively. Studies show that modifications to the quinoline structure can enhance potency against Plasmodium falciparum, particularly in drug-resistant strains. The introduction of hydrophobic groups, such as tert-butylthio, has been associated with increased activity against chloroquine-resistant strains .

Table 2: Antimalarial Activity Against Drug-Resistant Strains

| Compound | EC50 (nM) | Resistance Type |

|---|---|---|

| This compound | 50 | Chloroquine-resistant K1 |

| Other derivatives | Varies | Sensitive and resistant |

The data indicates that while many derivatives show good activity against sensitive strains, only specific modifications maintain efficacy against resistant strains .

The mechanism by which this compound exerts its biological effects primarily involves interference with essential cellular processes in target pathogens. For instance, studies suggest that quinoline derivatives may inhibit dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and protozoa . Molecular modeling studies have indicated favorable interactions between these compounds and DHFR, suggesting a potential pathway for their inhibitory effects.

Case Studies and Research Findings

Several case studies highlight the efficacy of quinoline derivatives in clinical and laboratory settings:

- Antitubercular Evaluation : A series of experiments demonstrated that certain derivatives exhibited strong antimycobacterial properties, with specific structural features correlating to increased potency. The presence of hydrophobic substituents was linked to improved interactions with bacterial membranes .

- Antimalarial Screening : In a systematic evaluation, various substituted quinolines were tested against both chloroquine-sensitive and resistant strains of P. falciparum. The findings indicated that modifications enhancing lipophilicity significantly improved antimalarial activity while maintaining low cytotoxicity towards mammalian cells .

Properties

CAS No. |

1210-47-5 |

|---|---|

Molecular Formula |

C13H14ClNS |

Molecular Weight |

251.78 g/mol |

IUPAC Name |

4-tert-butylsulfanyl-7-chloroquinoline |

InChI |

InChI=1S/C13H14ClNS/c1-13(2,3)16-12-6-7-15-11-8-9(14)4-5-10(11)12/h4-8H,1-3H3 |

InChI Key |

XPMKNZGXTLRNNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.